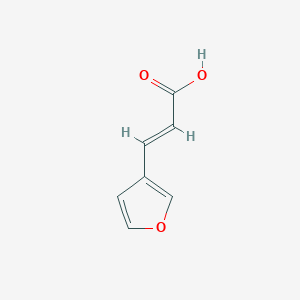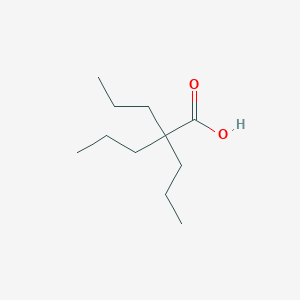
2,2-二丙基戊酸
概述
描述
2,2-Dipropylpentanoic acid, commonly known as Valproic Acid (VPA), is a compound of significant interest due to its wide-ranging applications in the medical field, particularly in the treatment of seizures. Discovered by Burton in 1882, its anticonvulsant properties were identified by Meunier et al. in 1963, leading to its approval for medical use in the United States in 1978 (Johnston, 1984).
Synthesis Analysis
The synthesis of 2,2-Dipropylpentanoic acid and its derivatives involves various methodologies aimed at creating compounds with potential pharmacological applications. One approach includes the one-step synthesis of 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine, demonstrating the versatility of synthesizing pentanoic acid derivatives (Zhang, Han, & Qiu, 2010).
Molecular Structure Analysis
The molecular structure of 2,2-Dipropylpentanoic acid derivatives has been extensively studied, revealing a diverse range of biological activities. For example, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid is a novel metabotropic glutamate receptor (mGluR) antagonist, showcasing the structural specificity required for receptor antagonism (Escribano et al., 1998).
Chemical Reactions and Properties
The chemical properties of 2,2-Dipropylpentanoic acid derivatives are characterized by their ability to undergo various reactions. For instance, the ring-opening reactions of 1,2-didehydroprolines leading to the synthesis of 5-amino-2,4-dihydroxypentanoic acids highlight the compound's reactive nature and its potential for creating pharmacologically active molecules (Häusler & Kählig, 2005).
Physical Properties Analysis
The physical properties of 2,2-Dipropylpentanoic acid and its analogs, such as solubility and crystalline structure, play a crucial role in their pharmacokinetics and pharmacodynamics. Research into the crystal structures of compounds like (3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl) carboxylic acid and its complexes provides insight into the molecular configurations that affect these properties (Sieroń, Tosik, Bukowska-Strzyzewska, 1998).
Chemical Properties Analysis
The chemical properties of 2,2-Dipropylpentanoic acid derivatives, such as their reactivity with various chemical agents and their ability to form complexes, underline the compound's versatility. The preparation and properties of nickel(II) complexes with acyclic Schiff bases derived from 2,6-diformyl-4-chlorophenol illustrate the compound's capacity to participate in complex chemical reactions, potentially leading to new therapeutic agents (Casellato et al., 1986).
科学研究应用
抗癫痫药物增强:2,2-二丙基戊酸衍生物可以提高丙戊酸钠(一种著名的抗癫痫药物)的细胞内可用性。这种增强效果在 Redecker 等人(2000年)的研究中讨论过,题为“戊酸钠衍生物的效果 I. 酰胺、结构类似物和酯的抗癫痫效力” (Redecker et al., 2000)。
神经受体拮抗剂:它作为选择性的第2组代谢型谷氨酸受体拮抗剂,与离子型亲和力微乎其微,如 Escribano 等人(1998年)的论文中所述,“(2S,4S)-氨基-4-(2,2-二苯乙基)戊二酸选择性第2组代谢型谷氨酸受体拮抗剂” (Escribano et al., 1998)。
物理性质和分析:与2,2-二丙基戊酸相关的戊酸钠和戊酸被用于研究其物理性质、合成和分析方法。这在 Chang(1979年)的出版物“戊酸钠和戊酸”中得到强调 (Chang, 1979)。
神经保护和心理治疗应用:戊酸(VPA)是一种衍生物,在神经退行性疾病模型中具有神经保护作用,并被用作心理治疗药物。Monti 等人(2009年)在“戊酸神经保护的生化、分子和表观遗传机制”中讨论了这一点 (Monti et al., 2009)。
潜在的抗癌药物:戊酸正逐渐成为一种潜在的抗癌药物,并可能成为设计具有更具体和更强效果的药物的分子引物。这一应用在 Kostrouchová 等人(2007年)的“戊酸,多条调控途径的分子引物”中有详细阐述 (Kostrouchová 等人,2007年)。
治疗神经系统疾病:它被用作双相情感障碍的情绪稳定剂,并用于治疗癫痫、偏头痛和慢性神经病痛等神经系统疾病,如 Reynolds 等人(2007年)在题为“癫痫和双相情感障碍患者治疗中与神经内分泌变化相关的戊酸:一项综述”的评论中提到的 (Reynolds et al., 2007)。
安全和危害
属性
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dipropylpentanoic acid | |
CAS RN |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

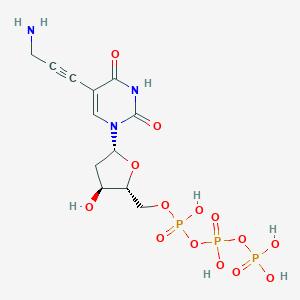
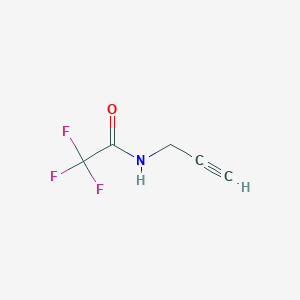
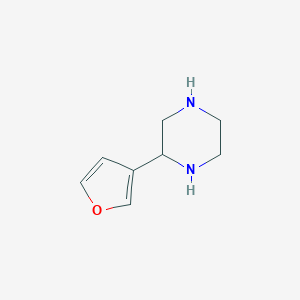
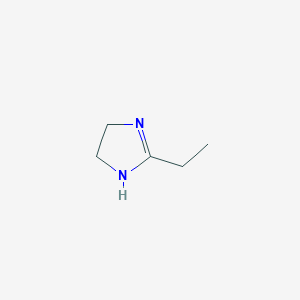
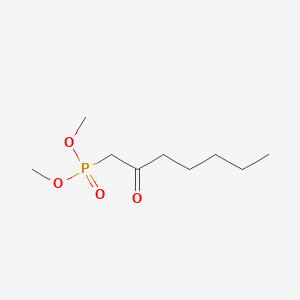
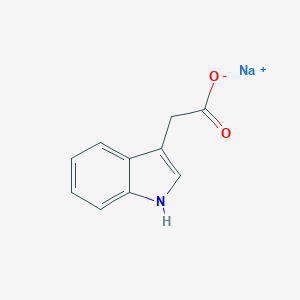
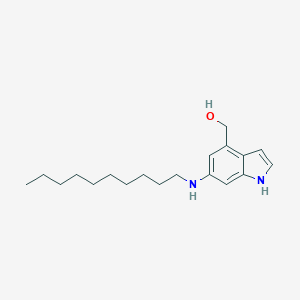
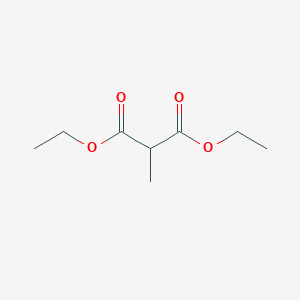
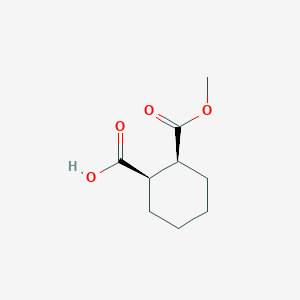
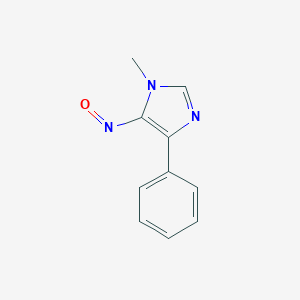
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
